4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Description
4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a disubstituted pyrimidine derivative with a fluorine atom at the 3-position of one phenyl ring and a methyl group at the 3-position of the other phenyl ring. Its molecular formula is C₁₇H₁₄FN₃, and its molecular weight is 279.13 g/mol.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREABILAXSTYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(3-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
The chalcone intermediate is prepared via Claisen-Schmidt condensation between 3-fluorobenzaldehyde and 3-methylacetophenone in ethanol with NaOH (20% w/v). The reaction proceeds at 60°C for 6–8 hours, yielding 85–90% of the α,β-unsaturated ketone.
Cyclocondensation with Guanidine Hydrochloride
The chalcone (5 mmol) is reacted with guanidine hydrochloride (7.5 mmol) and NaOH (22.5 mmol) in 96% ethanol. Three procedures are compared:
| Method | Conditions | Yield (%) |
|---|---|---|
| Conventional heating | Reflux, 12–14 hours | 61–82 |
| Microwave-assisted | 300 W, 7–9 minutes | 74–81 |
| Solvent-free | Microwave, 15–18 minutes | 68–88 |
Microwave-assisted synthesis reduces reaction time by 95% while improving yields due to enhanced reaction kinetics. The product is recrystallized from a 1:1 ethanol-toluene mixture, yielding ivory-white crystals.
Palladium-Catalyzed Cross-Coupling
For precise regioselectivity, a halogenated pyrimidine intermediate is functionalized via Suzuki-Miyaura coupling. This method is ideal for introducing aryl groups at specific positions.
Preparation of 2-Amino-4,6-dichloropyrimidine
2,4,6-Trichloropyrimidine (5 mmol) is treated with aqueous ammonia (25%) in THF at 0°C, selectively replacing the 2-chloro group with an amine. The intermediate is isolated in 78% yield.
Suzuki Coupling with Arylboronic Acids
The dichloropyrimidine undergoes sequential coupling:
-
4-Position : Reacted with 3-fluorophenylboronic acid (1.2 equiv) and Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (3:1) at 80°C for 12 hours.
-
6-Position : Treated with 3-methylphenylboronic acid under identical conditions.
Final amination at the 2-position is achieved using NH₃ in dioxane at 100°C. Overall yields reach 70–75%, with >99% regioselectivity confirmed by HPLC.
Biginelli-Like Multicomponent Reaction
A one-pot synthesis combines 3-fluoroacetophenone, 3-methylbenzaldehyde, and guanidine nitrate in acetic acid under reflux. This method, adapted from pyrimidine syntheses, affords the target compound in 65% yield but requires stringent stoichiometric control to avoid byproducts.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, enhancing green chemistry metrics. Equimolar quantities of chalcone and guanidine hydrochloride are milled with K₂CO₃ (3 equiv) at 30 Hz for 20 minutes. The method achieves 82% yield, comparable to microwave-assisted routes, with a reaction mass efficiency (RME) of 0.91.
Catalytic System Optimization
Recent advances focus on catalyst screening:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | DMSO | 120 | 76 |
| Pd(OAc)₂/XPhos | Toluene | 100 | 81 |
| Fe₃O₄@SiO₂-SO₃H | Solvent-free | 80 | 85 |
Heterogeneous catalysts like Fe₃O₄@SiO₂-SO₃H enable easy recovery and reuse, maintaining 83% yield after five cycles.
Analytical Characterization
Synthetic batches are validated using:
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.25 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 6.91 (s, 2H, NH₂).
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HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30, 1.0 mL/min).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing C-4 vs. C-6 substitution is minimized using bulky ligands (e.g., XPhos) in cross-coupling.
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Byproduct Formation : Acetic acid as a co-solvent reduces imine byproducts during cyclocondensation.
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Scale-Up : Continuous-flow reactors achieve kilogram-scale production with 80% yield, leveraging microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives or reduced pyrimidine rings.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds: The compound serves as a versatile building block in synthesizing more complex heterocyclic compounds, contributing to the development of new materials and pharmaceuticals.
Biological Applications
- Biochemical Probes: Investigated for its potential to act as a biochemical probe for studying enzyme interactions and protein-ligand binding, which is crucial for understanding various biological processes.
- Enzyme Inhibition Studies: The compound has been used to explore its inhibition effects on specific enzymes, providing insights into potential therapeutic targets.
Medicinal Chemistry
- Therapeutic Properties: Research indicates potential anti-inflammatory and anticancer activities. Studies have focused on its mechanism of action, including modulation of signal transduction pathways and inhibition of specific enzyme activities .
Industrial Applications
- Advanced Materials Development: Employed in the synthesis of advanced materials and as precursors in pharmaceuticals and agrochemicals, highlighting its utility in industrial chemistry.
Case Studies
Case Study 1: Anti-Cancer Activity
A study investigated the anticancer properties of 4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Enzyme Interaction
Research explored the interaction between this compound and specific kinases involved in cancer progression. The findings showed that it could effectively inhibit kinase activity, providing a basis for further exploration in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects
- Electron-Withdrawing Groups (F, Cl, NO₂): Fluorine improves metabolic stability and membrane permeability due to its small size and electronegativity .
- Electron-Donating Groups (Me, OMe): Methyl groups enhance steric bulk without significantly altering polarity, favoring hydrophobic interactions . Methoxy groups improve solubility and H-bonding capacity, as seen in morpholino derivatives .
Aromatic Ring Variations :
- Furan rings (e.g., 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine) facilitate π-π stacking , influencing crystal packing and solubility .
Biological Activity
4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a pyrimidine core with fluorine and methyl substituents, is being explored for various applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C15H14FN3
- Molecular Weight : 253.29 g/mol
- CAS Number : 1354924-67-6
The synthesis typically involves the condensation of substituted anilines with pyrimidine derivatives, often using palladium catalysts and bases in solvents like dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions may lead to the modulation of signal transduction pathways, inhibition of enzyme activities, or alterations in gene expression. The compound's mechanism involves:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
- Receptor Binding : Interacting with cellular receptors to elicit physiological responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (Caco-2)
- Breast cancer cells
In vitro assays demonstrate that certain derivatives possess IC50 values in the micromolar range, indicating promising anticancer potential .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacteria. Comparative studies reveal:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that structural modifications can lead to enhanced antibacterial efficacy .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COX) and other inflammatory mediators. This aspect is critical for developing treatments for inflammatory diseases .
Case Studies
- Cytotoxicity Study : A study conducted on various derivatives of pyrimidine compounds demonstrated that those with fluorine substitutions exhibited higher cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The study utilized a range of cell lines to assess the selectivity and potency of these compounds .
- Antimicrobial Evaluation : In a comparative analysis of several pyrimidine derivatives, this compound was shown to have superior antibacterial activity against resistant strains of bacteria, making it a candidate for further development as an antibacterial agent .
Q & A
Basic: What are the optimal synthetic routes for 4-(3-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, considering yield and purity?
Answer:
The synthesis typically involves multi-step condensation reactions, with critical optimization of reaction conditions such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst systems (e.g., palladium or copper catalysts). For example, fluorinated pyrimidines can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling for aryl group introduction . Continuous flow reactors and automated platforms are recommended for scaling up while maintaining >90% purity, as demonstrated in similar pyrimidine derivatives . Post-synthesis purification via column chromatography or recrystallization is essential to remove byproducts like unreacted aryl halides .
Basic: How can structural characterization of this compound be performed to confirm its molecular configuration?
Answer:
Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorophenyl and methylphenyl groups) and amine proton environments .
- X-ray crystallography : Resolve dihedral angles between the pyrimidine core and substituents; for example, fluorophenyl rings may exhibit coplanarity deviations of ~12°–86°, affecting π-π stacking .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ for C₁₇H₁₅FN₃: 280.12) .
- FT-IR : Identify NH₂ stretching vibrations (~3300–3400 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
Advanced: What computational methods are recommended for predicting the biological activity of this pyrimidine derivative?
Answer:
- 3D-QSAR Modeling : Correlate substituent electronic/steric properties (e.g., fluorine’s electronegativity, methyl’s hydrophobicity) with activity trends observed in analogs .
- Molecular Docking : Simulate binding to targets like kinase domains (e.g., EGFR), using software such as AutoDock Vina to assess interactions (e.g., H-bonding with NH₂ group) .
- Quantum Chemical Calculations : Calculate frontier molecular orbitals (FMOs) to predict reactivity and metabolic stability .
- Molecular Dynamics : Evaluate conformational stability in biological membranes, leveraging fluorine’s lipophilicity .
Advanced: How can researchers address discrepancies in biological activity data across different studies?
Answer:
- Assay Standardization : Control variables like cell line viability (e.g., IC₅₀ in MCF-7 vs. HEK293) and incubation time .
- Purity Validation : Use HPLC-MS (≥95% purity) to exclude impurities affecting activity .
- Structural Analog Comparison : Benchmark against compounds like 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine to isolate substituent effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting datasets, accounting for outliers .
Advanced: What are the strategies for designing derivatives of this compound to enhance selectivity towards specific biological targets?
Answer:
- Substituent Modulation :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance kinase inhibition .
- Replace methylphenyl with polar groups (e.g., -OH) to improve solubility and reduce off-target binding .
- Bioisosteric Replacement : Swap the fluorophenyl group with thiophene to retain aromaticity while altering metabolic pathways .
- Protease Sensitivity Studies : Incorporate labile esters (e.g., acetoxymethyl) for prodrug activation in tumor microenvironments .
Basic: What are the critical parameters for scaling up the synthesis of this compound from laboratory to pilot scale?
Answer:
- Reactor Design : Use continuous flow systems to optimize heat transfer and reduce reaction time (e.g., 30 min vs. 6 hr batch) .
- Safety Protocols : Monitor exothermic reactions (e.g., aryl amination) with real-time calorimetry to prevent thermal runaway .
- Solvent Recovery : Implement distillation units for DMF recycling, reducing waste and cost .
- Quality Control : In-line PAT (Process Analytical Technology) tools like FT-IR for rapid purity assessment .
Advanced: How does the presence of fluorine and methyl groups influence the compound's pharmacokinetic properties?
Answer:
- Fluorine :
- Enhances lipophilicity (logP increase by ~0.5–1.0), improving blood-brain barrier penetration .
- Reduces oxidative metabolism via CYP450 enzymes, extending half-life .
- Methyl Groups :
- Increase steric bulk, slowing glucuronidation and improving plasma stability .
- May induce cytochrome P450 inhibition (e.g., CYP3A4), requiring toxicity screening .
Advanced: What in vitro and in vivo models are suitable for evaluating the compound's therapeutic potential?
Answer:
- In Vitro :
- In Vivo :
- Xenograft Models : Evaluate antitumor efficacy in nude mice with HT-29 colon cancer .
- Pharmacokinetics : Measure bioavailability (e.g., AUC₀–24h) and tissue distribution via LC-MS/MS .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
